(2ss)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; Megestrol Acetate EP Impurity G

Description

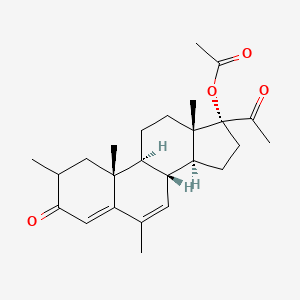

Megestrol Acetate EP Impurity G is a steroidal impurity associated with the synthesis or degradation of Megestrol Acetate, a synthetic progestin widely used to treat cancer-related cachexia, advanced breast cancer, and endometriosis . Structurally, Impurity G is identified as (2S,10R,13S,17S)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (C₂₅H₃₄O₄; MW: 398.5) . Unlike Megestrol Acetate (C₂₄H₃₂O₄; MW: 384.5), Impurity G features additional methyl groups at positions 2 and 6, altering its stereochemistry and physicochemical properties. It is primarily utilized in analytical method validation and quality control during drug manufacturing to ensure compliance with pharmacopeial standards (e.g., USP, EP) .

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1 |

InChI Key |

AQMUMBCTNJGBGC-FGPIKTEISA-N |

Isomeric SMILES |

CC1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |

Canonical SMILES |

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Significance

Megestrol Acetate EP Impurity G features a steroidal backbone with specific functional groups, including an acetyloxy group at the 17-position and methyl substitutions at the 2 and 6 positions. These structural modifications influence its chemical behavior, stability, and relevance as a pharmaceutical impurity standard. Understanding its preparation is crucial for quality control, impurity profiling, and regulatory compliance in drug manufacturing.

Analytical and Quality Control Considerations

- High-performance liquid chromatography (HPLC) is the primary analytical method for monitoring reaction progress and final purity.

- Thin-layer chromatography (TLC) is used for reaction endpoint confirmation during intermediate and final steps.

- The product meets European Pharmacopoeia standards for impurity reference substances.

- Regular re-testing ensures batch-to-batch consistency and compliance with regulatory requirements.

Summary Table of Key Characteristics

| Parameter | Description |

|---|---|

| Molecular Formula | C25H34O4 |

| Molecular Weight | 398.5 g/mol |

| Key Functional Groups | Acetyloxy at 17-position, methyl groups at 2,6 |

| Starting Material | 6-keto-17α-acetoxyprogesterone derivatives |

| Main Synthetic Steps | Double ketal formation, Grignard methylation, acidic workup, purification |

| Typical Purity | >99% (HPLC) |

| Typical Yield | 68–75% (after purification) |

| Analytical Techniques | HPLC, TLC |

Chemical Reactions Analysis

Types of Reactions: Diastereomers can undergo various types of chemical reactions, including oxidation, reduction, and substitution . The specific reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of diastereomers include chiral catalysts, oxidizing agents, and reducing agents . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of diastereomers depend on the specific reaction pathway. For example, the reaction of a racemic mixture with a chiral reagent can result in the formation of diastereomeric esters, which can then be separated and hydrolyzed to yield enantiomerically pure alcohols .

Scientific Research Applications

Diastereomers have a wide range of applications in scientific research. In chemistry, they are used to study stereochemistry and reaction mechanisms . In biology, diastereomers are important for understanding the behavior of biomolecules and their interactions with enzymes and receptors . In medicine, diastereomers are used in the development of chiral drugs, as they can have different pharmacokinetic and pharmacodynamic properties compared to their enantiomers . Additionally, diastereomers are used in the food and fragrance industries to create products with specific sensory properties .

Mechanism of Action

The mechanism of action of diastereomers involves their interaction with molecular targets such as enzymes, receptors, and other biomolecules . Due to their different spatial arrangements, diastereomers can exhibit different binding affinities and activities. This can result in variations in their biological effects, making them valuable for drug development and other applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Megestrol Acetate EP Impurity G with Related Steroids

Key Differences and Implications

(a) Substituent Variations

- Position 2 Methylation : Impurity G uniquely carries a 2-methyl group absent in Megestrol Acetate and Medroxyprogesterone Acetate. This modification increases molecular weight and may influence chromatographic retention times during impurity profiling .

- 6-Methyl vs. 6-Chloro: Chlormadinone Acetate substitutes a chlorine atom at position 6, enhancing antiandrogenic activity compared to the 6-methyl group in Megestrol Acetate .

- 16-Methylene Group : Melengestrol Acetate’s 16-methylene moiety extends its half-life, making it suitable for sustained-release veterinary applications .

(b) Double Bond Configuration

(c) Pharmacological Activity

(d) Solubility and Bioavailability

- Megestrol Acetate’s poor water solubility (2.0 µg/mL) classifies it as BCS Class II, necessitating lipid-based formulations for optimal absorption . Structural analogues like Melengestrol Acetate face similar challenges, whereas chlorinated derivatives (e.g., Chlormadinone) exhibit marginally improved solubility .

Research Findings and Regulatory Considerations

Toxicological Profile

- While Megestrol Acetate is associated with thromboembolic risks and weight gain , Impurity G’s toxicity remains uncharacterized due to its role as a non-therapeutic analyte.

Biological Activity

Megestrol Acetate EP Impurity G, also known as (2ss)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione, is a synthetic progestin that exhibits significant biological activity relevant to various medical applications. Originally developed as a contraceptive, it has found utility in treating conditions such as breast cancer, cachexia, and appetite stimulation in patients with severe weight loss due to chronic illnesses.

- Molecular Formula : CHO

- Molecular Weight : 398.54 g/mol

- CAS Number : 595-33-5

Megestrol acetate functions primarily through its progestogenic activity, mimicking the effects of natural progesterone. It induces secretory changes in the endometrium, influences basal body temperature, and suppresses luteinizing hormone (LH) secretion by inhibiting pituitary function. The exact mechanisms underlying its appetite-stimulant and anticachectic effects remain unclear but may involve metabolic pathway alterations and interference with mediators like cachectin .

Antineoplastic Effects

Megestrol acetate has been utilized in the treatment of metastatic breast cancer, particularly in postmenopausal women. Its antitumor activity is believed to arise from the inhibition of pituitary gonadotropin production, leading to decreased estrogen secretion. Clinical studies have shown that megestrol acetate can lead to significant tumor regression in some patients .

Appetite Stimulation and Weight Gain

The compound is well-known for its effectiveness in stimulating appetite and promoting weight gain in patients suffering from anorexia associated with cancer or HIV/AIDS. A study demonstrated that megestrol acetate significantly increased food intake and body weight in subjects experiencing weight loss due to chronic illness . The drug's appetite-enhancing properties are particularly beneficial for patients undergoing chemotherapy or those with cachexia.

Case Studies

- Weight Gain in Cancer Patients : In a clinical trial involving HIV-positive individuals experiencing weight loss, administration of megestrol acetate resulted in notable weight gain within the first 12 weeks of treatment. This effect was attributed to enhanced appetite rather than fluid retention or glucocorticoid-like effects .

- Breast Cancer Treatment : A retrospective study assessed the efficacy of megestrol acetate in women with advanced breast cancer. Results indicated a substantial response rate, with many patients experiencing tumor reduction and improved quality of life .

Pharmacokinetics

- Absorption : Megestrol acetate is well absorbed orally but exhibits variable bioavailability.

- Metabolism : The drug is primarily metabolized by the liver, with metabolites excreted mainly through urine.

- Half-Life : The elimination half-life ranges from 30 to 40 hours, allowing for once-daily dosing in many therapeutic regimens .

Comparative Efficacy

Recent advancements have led to the development of nanoparticulate formulations of megestrol acetate that enhance bioavailability and reduce variability compared to conventional formulations. These formulations have shown promise in improving patient compliance due to their improved physical properties .

| Formulation Type | Bioavailability | Viscosity | Patient Compliance |

|---|---|---|---|

| Conventional Megestrol | Lower | High | Moderate |

| Nanoparticulate Megestrol | Higher | Low | High |

Safety and Side Effects

While generally well-tolerated, megestrol acetate can cause side effects such as weight gain, edema, and gastrointestinal disturbances. Long-term use may raise concerns regarding potential carcinogenic effects; thus, monitoring is essential during treatment .

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying Megestrol Acetate EP Impurity G in pharmaceutical formulations?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard for quantifying Impurity G. The method employs a C18 column (3.9 mm × 30 cm, packing L1) and a mobile phase of acetonitrile-water (11:9) at 1 mL/min flow rate. Internal standardization using propylparaben ensures precision, with resolution ≥8.0 between peaks. Sample preparation involves extraction with chloroform for impurity isolation, followed by dilution in acetonitrile . Validation parameters (linearity, accuracy, precision) must adhere to USP guidelines, with impurity levels maintained below 0.1% as per pharmacopeial specifications .

Basic Question: How is the structural identity of Megestrol Acetate EP Impurity G confirmed?

Methodological Answer:

Structural confirmation combines spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (C24H30O6) and molecular weight (414.49 g/mol) via exact mass measurement (414.2042) .

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify characteristic signals, such as the 16-methylene group (δ ~5.2 ppm) and acetyloxy protons (δ ~2.1 ppm) .

- Thin-Layer Chromatography (TLC): Comparative Rf values against pharmacopeial reference standards (e.g., USP Megestrol Acetate RS) validate purity and structural consistency .

Advanced Question: What synthetic pathways lead to the formation of Megestrol Acetate EP Impurity G, and how can its generation be minimized during API production?

Methodological Answer:

Impurity G arises primarily from oxidative degradation of the 6-methyl group or isomerization during the acetylation step of megestrol synthesis. Key mitigation strategies include:

- Controlled Reaction Conditions: Maintain temperatures <50°C during acetylation to prevent thermal degradation. Use inert atmospheres (N2) to limit oxidation .

- Purification Techniques: Employ recrystallization with ethanol-water mixtures (60:40) to remove polar degradation byproducts. Monitor intermediate purity via in-process HPLC checks .

- Stabilizing Agents: Add antioxidants (e.g., BHT at 0.01% w/w) to raw material batches to inhibit free radical-mediated degradation .

Advanced Question: How do researchers reconcile conflicting data on the pharmacological activity of Megestrol Acetate EP Impurity G in preclinical models?

Methodological Answer:

Discrepancies in bioactivity studies (e.g., appetite stimulation vs. adrenal suppression) stem from variability in:

- Dose-Response Relationships: Impurity G exhibits biphasic effects; low doses (≤1 µM) may mimic progesterone receptor agonism, while higher doses (>10 µM) disrupt glucocorticoid signaling. Dose-ranging studies in rodent cachexia models are critical .

- Model Systems: Differences in cell lines (e.g., MCF-7 vs. H295R adrenocortical cells) affect receptor affinity profiles. Use reporter gene assays with standardized transfection protocols (e.g., GRE-luciferase for glucocorticoid activity) to ensure reproducibility .

- Pharmacokinetic Variability: Nanocrystal formulations reduce inter-study variability in systemic exposure by enhancing aqueous solubility (2 µg/mL to 24 µg/mL in plasma) .

Advanced Question: What experimental designs are optimal for assessing the stability of Megestrol Acetate EP Impurity G under accelerated storage conditions?

Methodological Answer:

A matrixed factorial design evaluates degradation kinetics under ICH Q1A(R2) guidelines:

- Stress Conditions: Expose samples to 40°C/75% RH (long-term) and 60°C (accelerated) for 6 months. Monitor impurity levels monthly via stability-indicating HPLC .

- Forced Degradation: Perform photolytic (ICH Q1B), oxidative (3% H2O2), and hydrolytic (0.1N HCl/NaOH) challenges. Identify major degradation products using LC-MS/MS .

- Data Analysis: Apply the Arrhenius equation to predict shelf-life, ensuring impurity G remains ≤0.15% under recommended storage (-20°C in amber vials) .

Basic Question: What role does Megestrol Acetate EP Impurity G play in regulatory compliance for pharmaceutical products?

Methodological Answer:

Per EP and USP guidelines, Impurity G is classified as a genotoxic impurity due to its α,β-unsaturated ketone moiety. Its concentration must be controlled to ≤0.1% in the final drug product. Compliance requires:

- Batch-Specific Testing: Use validated HPLC-UV methods for release testing, with system suitability criteria (e.g., tailing factor ≤2.0, theoretical plates ≥2000) .

- Toxicological Threshold: Derive permitted daily exposure (PDE) using ICH M7(R1) guidelines, incorporating Ames test data for mutagenicity .

Advanced Question: How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Impurity G in cachexia studies?

Methodological Answer:

A compartmental PK-PD model integrates:

- PK Parameters: Bioavailability (F=60% for oral suspension), volume of distribution (Vd=1.2 L/kg), and clearance (Cl=0.4 L/h/kg) from radiolabeled (<sup>14</sup>C) studies in rats .

- PD Endpoints: Correlate plasma concentrations with appetite stimulation (via visual analog scales) and lean body mass (dual-energy X-ray absorptiometry). Nonlinear mixed-effects modeling (NONMEM) accounts for inter-patient variability .

- Covariate Analysis: Adjust for renal/hepatic impairment using allometric scaling (e.g., ClCR <30 mL/min reduces Cl by 30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.